methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester and an amido group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions. The thiophene ring can be functionalized with the carboxylate ester and amido groups through a series of substitution and coupling reactions. Specific reagents and conditions, such as the use of cyclopropylamine and appropriate catalysts, are employed to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxazole-containing molecules, such as:
- Methyl 2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
- Ethyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate
- Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)furan-3-carboxylate
Uniqueness
Methyl 2-(5-cyclopropyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is unique due to the presence of both the thiophene and oxazole rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-13(17)8-4-5-20-12(8)14-11(16)9-6-10(19-15-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBAADHXNFDOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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